N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine is an organic compound that belongs to the class of amines This compound features a chlorophenoxy group attached to an ethyl chain, which is further connected to an octan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with octan-1-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The ethyl and octan-1-amine chains contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenoxy)ethyl]octan-1-amine
- N-[2-(2-Chlorophenoxy)ethyl]hexan-1-amine
- N-[2-(2-Chlorophenoxy)ethyl]decan-1-amine
Uniqueness
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine is unique due to its specific combination of a chlorophenoxy group with an octan-1-amine chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
137785-16-1 |
---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]octan-1-amine |
InChI |
InChI=1S/C16H26ClNO/c1-2-3-4-5-6-9-12-18-13-14-19-16-11-8-7-10-15(16)17/h7-8,10-11,18H,2-6,9,12-14H2,1H3 |
InChI Key |
JICHXRNXTCDPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCOC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.